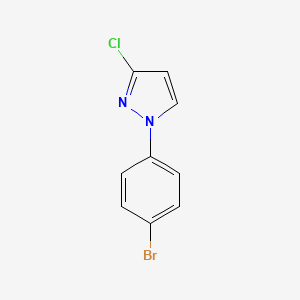
1-(4-Bromophenyl)-3-chloro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 4-bromophenylhydrazine and 3-chloro-1-propyn-1-one in the presence of a base can yield the desired pyrazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial production methods may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial synthesis.
化学反应分析
1-(4-Bromophenyl)-3-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace the bromine atom with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation may involve the formation of pyrazole N-oxides, while reduction can lead to the removal of halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Bromophenyl)-3-chloro-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways involved can vary and are often elucidated through molecular docking studies and biochemical assays.
相似化合物的比较
1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a chlorine atom. The presence of the methyl group can alter the compound’s reactivity and biological activity.
1-(4-Bromophenyl)-3-iodo-1H-pyrazole: The iodine atom in this compound can participate in different types of reactions compared to chlorine, such as iodination and coupling reactions.
1-(4-Bromophenyl)-3-nitro-1H-pyrazole: The nitro group introduces additional reactivity, allowing for further functionalization through reduction or substitution reactions.
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-chloropyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
InChI 键 |
RPYQLBDUXWQKFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















